molecular formula C24H27N3O4 B1684626 ギビノスタット CAS No. 497833-27-9

ギビノスタット

カタログ番号: B1684626
CAS番号: 497833-27-9
分子量: 421.5 g/mol
InChIキー: YALNUENQHAQXEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-O-デスメチルナプロキセンは、よく知られている非ステロイド性抗炎症薬 (NSAID) であるナプロキセンの誘導体です。ナプロキセンは、痛み、炎症、および発熱の治療に広く使用されています。 ナプロキセンの (S)-エナンチオマーは活性型であり、シクロオキシゲナーゼ (COX) 酵素の阻害によって治療効果を発揮し、炎症のメディエーターであるプロスタグランジンの産生を抑制します .

2. 製法

(S)-O-デスメチルナプロキセンの合成は、市販の前駆体から出発して、いくつかのステップを伴います。一般的な方法の1つは、(S)-選択的アリールマロネート脱炭酸酵素変異体 (AMDase-CLGIPL) を用いた生触媒合成です。 この方法は環境に優しく、高いエナンチオマー過剰率で (S)-ナプロキセンを生成します . 別の方法では、キラルリガンドと連続フロー化学を用いて、高収率と選択性を実現します .

科学的研究の応用

(S)-O-デスメチルナプロキセンは、科学研究でいくつかの用途があります。

作用機序

(S)-O-デスメチルナプロキセンは、特に COX-1 および COX-2 の COX 酵素を阻害することによって効果を発揮します。この阻害は、炎症、痛み、発熱の仲介に関与するプロスタグランジンの産生を低下させます。 この化合物は、COX 酵素の活性部位に結合し、アラキドン酸からさまざまなプロスタグランジンの前駆体であるプロスタグランジンH2 への変換を防ぎます .

準備方法

The synthesis of (S)-O-Desmethyl Naproxen involves several steps, starting from commercially available precursors. One common method includes the biocatalytic synthesis using an (S)-selective arylmalonate decarboxylase mutant (AMDase-CLGIPL). This method is environmentally friendly and yields (S)-naproxen with high enantiomeric excess . Another approach involves the use of chiral ligands and continuous-flow chemistry to achieve high yields and selectivity .

化学反応の分析

(S)-O-デスメチルナプロキセンは、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて行うことができます。

    還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

    置換: ハロゲン化またはアルキル化などの置換反応は、適切なハロゲン化剤またはアルキル化剤を用いて実現できます。

    加水分解: エステルまたはアミドの加水分解は、酸性または塩基性条件下で行うことができます。

これらの反応で使用される一般的な試薬および条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、反応速度と収率を最適化するための温度制御が含まれます .

類似化合物との比較

(S)-O-デスメチルナプロキセンは、イブプロフェンやケトプロフェンなどの他の NSAID に似ています。 COX 阻害剤としての高い選択性と効力は独特です。他の類似の化合物には、以下が含まれます。

生物活性

Givinostat, a histone deacetylase inhibitor, has gained attention for its diverse biological activities, particularly in the treatment of muscular dystrophies and other conditions characterized by aberrant gene expression. This article explores the compound's mechanisms of action, therapeutic applications, and clinical findings across various studies.

Givinostat functions primarily by inhibiting histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression. This epigenetic modification can reverse pathological processes associated with several diseases, including muscular dystrophies and cardiac conditions.

  • Histone Acetylation : Givinostat enhances the acetylation of histones, which facilitates transcriptional activation of genes that may be silenced in disease states .
  • Regulation of Inflammation : It has been shown to reduce inflammatory markers and fibrosis in cardiac tissue, contributing to improved cardiac function .

Duchenne Muscular Dystrophy (DMD)

Givinostat has been evaluated in clinical trials for its efficacy in treating DMD, a genetic disorder characterized by progressive muscle degeneration due to dystrophin deficiency.

  • EPIDYS Study : This phase 3 trial demonstrated that Givinostat significantly slowed the decline in muscle function compared to placebo. The primary endpoint was the change in stair climb velocity over 72 weeks, where treated patients exhibited a clinically meaningful benefit .
  • Safety Profile : Common adverse events included gastrointestinal issues, but no serious treatment-related deaths were reported. The study involved 179 boys aged 6 years and older, highlighting its potential as a non-steroidal treatment option for DMD .

Becker Muscular Dystrophy (BMD)

In a recent study focusing on BMD, Givinostat was found to have a favorable safety and efficacy profile. Although the primary endpoint related to total fibrosis did not show significant differences after 12 months, secondary outcomes indicated improvements in muscle fat fraction compared to placebo .

Cardiac Applications

Givinostat has also been investigated for its effects on cardiac remodeling and fibrosis:

  • Cardiac Remodeling : Research indicates that Givinostat administration reduces cardiac fibrosis and improves heart performance by modulating pathways involved in endothelial-to-mesenchymal transition (EndMT) and inflammation .
  • Histological Findings : Treated animals exhibited reduced apoptotic cells and enhanced vascularization in cardiac tissues following acute myocardial infarction (AMI), suggesting protective effects against cardiac damage .

Case Studies and Clinical Findings

Several studies have documented the effects of Givinostat across different patient populations:

Study Condition Findings
EPIDYS StudyDuchenne Muscular DystrophySignificant slowing of functional decline; reduced stair climb time loss by 1.7 seconds .
Becker Muscular DystrophyBecker Muscular DystrophyNo significant change in total fibrosis; improved muscle fat fraction compared to placebo .
Long-term StudyPolycythemia VeraGood safety profile with over 80% response rate; low incidence of severe adverse events .

特性

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALNUENQHAQXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198049
Record name Givinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497833-27-9
Record name Givinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497833-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Givinostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497833279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Givinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Givinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {6-[(diethylamino)methyl]naphthalen-2-yl}methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GIVINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P60F84FBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat
Reactant of Route 2
Reactant of Route 2
Givinostat
Reactant of Route 3
Reactant of Route 3
Givinostat
Reactant of Route 4
Reactant of Route 4
Givinostat
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Givinostat
Reactant of Route 6
Reactant of Route 6
Givinostat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。